molecular formula C9H9BrO2 B146986 Methyl 2-bromo-3-methylbenzoate CAS No. 131001-86-0

Methyl 2-bromo-3-methylbenzoate

Cat. No.: B146986
CAS No.: 131001-86-0
M. Wt: 229.07 g/mol
InChI Key: QAOFGUXVDAZKBW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methylbenzoate

Scientific Research Applications

Thermodynamics and Solubility

A study explored the thermodynamics of various bromobenzoic acids, including isomers of bromo-methylbenzoic acids. This research is crucial for understanding the structure-property relationships, which include hydrogen bonding interactions and solubility correlations in halogenbenzoic acids. Such data is vital for assessing the water solubility of sparingly soluble drugs, which can include derivatives of methyl 2-bromo-3-methylbenzoate (Zherikova et al., 2016).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various compounds related to this compound. For instance, a study detailed the synthesis of 2-bromo-3-hydroxybenzoate derivatives through Diels–Alder reactions, highlighting its utility in Pd-catalyzed cross-coupling reactions (Shinohara et al., 2014). Additionally, the synthesis of 2-bromo-3-methylbenzoic acid itself has been documented, emphasizing its relevance in various chemical reactions (Bunnett & Rauhut, 2003).

Pharmaceutical Intermediates

Compounds related to this compound have been synthesized as key intermediates for anti-cancer drugs, specifically those inhibiting thymidylate synthase (Sheng-li, 2004). Another study synthesized methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, which displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme target in cancer research (Lijun, 2010).

Photodynamic Therapy Applications

A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds related to this compound. This research is significant for photodynamic therapy applications in cancer treatment due to the high singlet oxygen quantum yield of these compounds (Pişkin et al., 2020).

Anaerobic Metabolism in Environmental Microbiology

An environmental microbiology study involved the metabolism of m-cresol by methanogenic cultures, where a compound related to this compound, 4-hydroxy-2-methylbenzoic acid, was identified as a transient intermediate. This research contributes to understanding the metabolic pathways in anaerobic environments, with implications for bioremediation and waste treatment processes (Roberts et al., 1990).

Mechanism of Action

Unfortunately, I was unable to find specific information on the mechanism of action of Methyl 2-bromo-3-methylbenzoate .

Safety and Hazards

Methyl 2-bromo-3-methylbenzoate can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves, eye protection, and face protection when handling it .

Future Directions

Unfortunately, I was unable to find specific information on the future directions of Methyl 2-bromo-3-methylbenzoate .

Properties

IUPAC Name

methyl 2-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOFGUXVDAZKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445408
Record name Methyl 2-bromo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131001-86-0
Record name Methyl 2-bromo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Bromo-3-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-3-methylbenzoic acid (21.5 g, 100 mmol) in 500 mL of methanol and 8 mL of concentrated sulfuric acid is refluxed overnight. Methanol is removed under reduced pressure, the residue is taken up in ether, washed with sodium bicarbonate, brine, and dried over magnesium sulfate, filtered, and evaporated under reduced pressure to give methyl 2-bromo-3-methylbenzoate as an oil.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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